Mdl 105519 Mdl 105519 MDL-105519 is a high affinity NMDA glutamate receptor antagonist at the glycine site. MDL 105,519 prevented harmaline-stimulated increases in cerebellar cyclic GMP content, providing biochemical evidence of NMDA receptor antagonism in vivo. This antagonism was associated with anticonvulsant activity in genetically based, chemically induced, and electrically mediated seizure models.
Brand Name: Vulcanchem
CAS No.: 161230-88-2
VCID: VC0534827
InChI: InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
SMILES: C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Molecular Formula: C18H11Cl2NO4
Molecular Weight: 376.2 g/mol

Mdl 105519

CAS No.: 161230-88-2

Cat. No.: VC0534827

Molecular Formula: C18H11Cl2NO4

Molecular Weight: 376.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mdl 105519 - 161230-88-2

Specification

Description MDL-105519 is a high affinity NMDA glutamate receptor antagonist at the glycine site. MDL 105,519 prevented harmaline-stimulated increases in cerebellar cyclic GMP content, providing biochemical evidence of NMDA receptor antagonism in vivo. This antagonism was associated with anticonvulsant activity in genetically based, chemically induced, and electrically mediated seizure models.
CAS No. 161230-88-2
Molecular Formula C18H11Cl2NO4
Molecular Weight 376.2 g/mol
IUPAC Name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
Standard InChI Key LPWVUDLZUVBQGP-DHZHZOJOSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Appearance Solid powder

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